molecular formula C14H16N2O4 B3211797 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid CAS No. 1093261-27-8

6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid

Cat. No.: B3211797
CAS No.: 1093261-27-8
M. Wt: 276.29 g/mol
InChI Key: LVJVTFJOVLUAJH-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a derivative of the indole scaffold, featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a carboxylic acid moiety at position 2. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other sites on the molecule . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of indole-based pharmaceuticals, such as kinase inhibitors or serotonin receptor modulators. Its structure combines the aromatic indole core with polar functional groups, balancing lipophilicity (from the Boc group) and hydrophilicity (from the carboxylic acid), which influences solubility and reactivity in synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-5-4-8-6-11(12(17)18)16-10(8)7-9/h4-7,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJVTFJOVLUAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid typically involves the protection of the amino group on the indole ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-indole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer better control over reaction conditions and improved efficiency compared to batch processes . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Electrophilic substitution yields various substituted indoles.

    Coupling: Formation of amide bonds yields peptides or other amide-containing compounds.

Scientific Research Applications

6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: In the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as coupling to form peptides or other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Comparable Indole Derivatives
Compound Core Structure Substituent Positions Functional Groups Protecting Group
Target Compound Indole 6-NH(Boc), 2-COOH Carboxylic acid, Boc-protected amine Boc
tert-Butyl 3-methyl-2-...carboxylate Indole 3-methyl, 2-carbamate Ester, Boc-protected amide Boc
Ethyl 1-(Boc-amino)-pyrrole derivatives Pyrrole 1-NH(Boc), 3/4-indole substituents Ester, Boc-amino, indole-carbonyl Boc
5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-COOH Indole 2-COOH, 5-sulfamoyl-ethyl Carboxylic acid, sulfonamide None

Key Observations :

  • The target compound and ’s indole derivative both utilize Boc protection but differ in substitution patterns (position 6 vs. 3-methyl and carbamate groups) .
  • Pyrrole derivatives in share Boc-amino functionality but diverge in core structure (pyrrole vs. indole) and substituents (indole-carbonyl vs. indole-COOH) .
  • ’s compound lacks Boc protection but shares the indole-2-carboxylic acid moiety, highlighting the role of sulfonamide groups in altering physicochemical properties .

Spectroscopic and Physicochemical Properties

Table 3: NMR and Analytical Data Comparison
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Melting Point (°C)
Target Compound N/A (predicted: 6.8–8.0 for indole H) N/A (Boc: ~27–32, 80–85; COOH: ~170) N/A
Ethyl 1-(Boc-amino)-pyrrole derivatives 0.75–3.89 (alkyl), 6.88–8.01 (aromatic) 10.4–186.5 (Boc: 27.8, 80.7) 169–190
tert-Butyl 3-methyl-2-...carboxylate Partial 7.0–8.0 (indole H) Partial 21.0–154.6 N/A

Spectroscopic Notes:

  • The Boc group’s tert-butyl carbons in appear at ~27–32 ppm (CH3) and ~80 ppm (quaternary C), consistent with typical Boc signatures .
  • Indole protons in aromatic regions (6.8–8.0 ppm) align across , and 4, suggesting similar electronic environments .

Biological Activity

6-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which influences its solubility and reactivity, making it a candidate for various biological applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}

This structure includes:

  • An indole ring system, which is known for its biological significance.
  • A carboxylic acid functional group that may participate in various biochemical interactions.
  • A Boc group that can be removed under specific conditions, revealing an amine functionality.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, influencing various signaling pathways crucial for cellular functions.

Anticancer Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism may involve the inhibition of critical kinases involved in tumor growth and survival.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)TBDInduces apoptosis
Similar Indole Derivative AMCF7 (breast cancer)TBDInhibits cell proliferation
Similar Indole Derivative BA375 (melanoma)TBDModulates kinase activity

Enzyme Inhibition

Indole derivatives are also known to act as inhibitors of various enzymes, including histone deacetylases (HDACs). The inhibition of HDACs can lead to altered gene expression profiles, which may be beneficial in cancer therapy and other diseases characterized by aberrant gene expression.

Table 2: Enzyme Inhibition by Indole Derivatives

Compound NameTarget EnzymeIC50 (nM)Effect on Gene Expression
This compoundHDAC1TBDUpregulation of tumor suppressor genes
Similar Indole Derivative CPRMT1TBDModulates methylation patterns

Case Studies

Several case studies have investigated the biological effects of indole derivatives in vitro and in vivo. For instance, a study focused on the synthesis and evaluation of various indole derivatives found that modifications to the indole structure significantly influenced their anticancer activity and enzyme inhibition profiles.

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of Boc-protected indoles and tested their efficacy against human cancer cell lines. The results indicated that specific structural modifications enhanced their potency as anticancer agents, demonstrating the importance of chemical structure in biological activity.

Q & A

Q. 1.1. What are the optimized synthetic routes for 6-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of indole-2-carboxylic acid derivatives often involves condensation and protection/deprotection strategies. A general protocol includes refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid . For tert-butoxycarbonyl (Boc) protection, Boc-anhydride in the presence of a base (e.g., DMAP) under inert conditions is typical. Yield optimization requires monitoring reaction time (3–5 hours), stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine), and purification methods (e.g., washing with ethanol/diethyl ether) .

Q. 1.2. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

  • Melting Point (mp): Compare observed values (e.g., 256–259°C for indole-6-carboxylic acid derivatives) with literature data .
  • HPLC/MS: Purity assessment (>95% by HPLC) and molecular ion confirmation (e.g., [M+H]+ for C14H17N2O4 derivatives) .
  • NMR: Analyze <sup>1</sup>H and <sup>13</sup>C spectra for Boc-group signals (δ ~1.4 ppm for tert-butyl) and indole ring protons (δ 7.0–8.5 ppm) .

Q. 1.3. What are the stability considerations for this compound under varying storage conditions?

The Boc group is sensitive to acidic conditions. Store at room temperature (RT) in inert, moisture-free environments. Avoid prolonged exposure to light, as indole derivatives may degrade photolytically. Stability data for similar compounds suggest decomposition above 200°C, aligning with observed melting points (e.g., 256–259°C for indole-6-carboxylic acid) .

Advanced Research Questions

Q. 2.1. How can this compound serve as an intermediate in medicinal chemistry for target-specific drug design?

The indole-2-carboxylic acid scaffold is a pharmacophore in kinase inhibitors and protease modulators. The Boc-protected amino group enables selective deprotection for functionalization (e.g., coupling with boronic acids in Suzuki-Miyaura reactions) . For example, Boc-protected indole derivatives are precursors in synthesizing antitumor agents targeting indoleamine 2,3-dioxygenase (IDO) .

Q. 2.2. What computational methods validate the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Density Functional Theory (DFT) calculations predict electron density distribution on the indole ring, guiding site-selective modifications. For instance, the C-2 carboxylic acid group directs electrophilic substitution to the C-5 position. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like serotonin receptors .

Q. 2.3. How do solvent polarity and temperature affect its solubility in organic/aqueous systems?

Solubility screening in DMSO (25 mg/mL) and ethanol (limited solubility) is critical for biological assays. Aqueous solubility is pH-dependent due to the carboxylic acid group (pKa ~4.5). Cosolvents (e.g., PEG-400) or micellar formulations improve bioavailability .

Q. 2.4. What strategies resolve contradictions in reported melting points or spectral data across studies?

Discrepancies in mp (e.g., 208–210°C vs. 256–259°C for indole-5- vs. 6-carboxylic acid) may arise from polymorphic forms or impurities. Validate via:

  • DSC/TGA: Confirm thermal behavior (e.g., endothermic peaks for decomposition).
  • X-ray Crystallography: Resolve crystal structure ambiguities .

Q. 2.5. How is this compound utilized in studying enzyme inhibition mechanisms?

Derivatives of indole-2-carboxylic acid are competitive inhibitors of tryptophan hydroxylase. Kinetic assays (e.g., IC50 determination via fluorescence quenching) and X-ray co-crystallography reveal binding modes to active sites .

Methodological Considerations

Q. 3.1. What safety precautions are critical during synthesis and handling?

  • Toxicity: Classified as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
  • PPE: Use nitrile gloves, goggles, and fume hoods.
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Q. 3.2. How are impurities quantified and controlled during scale-up?

  • LC-MS/MS: Detect trace impurities (e.g., de-Boc byproducts).
  • Flash Chromatography: Optimize eluent gradients (e.g., hexane/ethyl acetate) for Boc-protected intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid
Reactant of Route 2
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6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid

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